
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide is a fluorinated organic compound with the molecular formula C₅H₇F₃N₂O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoroethyl group imparts distinct characteristics to the compound, enhancing its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide typically involves the reaction of aziridine-2-carboxylic acid derivatives with trifluoroethylamine. One common method includes the use of coupling reagents and bases to facilitate the formation of the desired product. For example, the reaction of aziridine-2-carboxylic acid with trifluoroethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products depending on the nucleophile used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, nucleophiles such as amines and thiols, and coupling reagents like EDCI. Reaction conditions typically involve moderate temperatures and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, nucleophilic ring-opening reactions with thiols can yield thiol-substituted products, while reactions with amines can produce amine-substituted derivatives .
Applications De Recherche Scientifique
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to modify biological targets and enhance drug properties.
Biological Research: It is employed in studies involving enzyme inhibition and protein modification, particularly in cancer research.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials, benefiting from its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide involves its high reactivity towards nucleophiles, leading to the alkylation of target molecules. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This property is particularly useful in the inhibition of enzymes and modification of proteins, where the compound can selectively alkylate thiol groups on the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxamide: Similar in structure but lacks the trifluoroethyl group, resulting in different reactivity and stability profiles.
N-(2,2,2-Trifluoroethyl)acetamide: Contains the trifluoroethyl group but differs in the core structure, leading to distinct chemical properties.
Uniqueness
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide is unique due to the presence of both the aziridine ring and the trifluoroethyl group. This combination imparts high reactivity and stability, making it valuable in various applications, particularly in medicinal chemistry and biological research .
Propriétés
Formule moléculaire |
C5H7F3N2O |
|---|---|
Poids moléculaire |
168.12 g/mol |
Nom IUPAC |
N-(2,2,2-trifluoroethyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)2-10-4(11)3-1-9-3/h3,9H,1-2H2,(H,10,11) |
Clé InChI |
VGIRYFKSPHLRSW-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1)C(=O)NCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


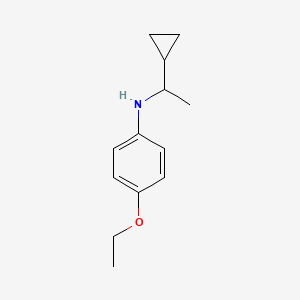

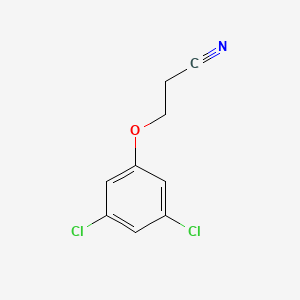

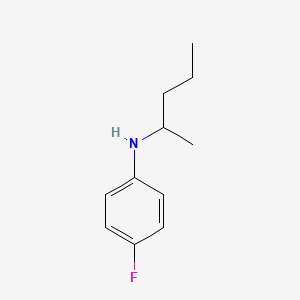
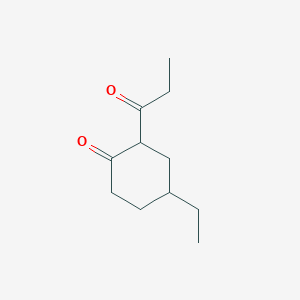

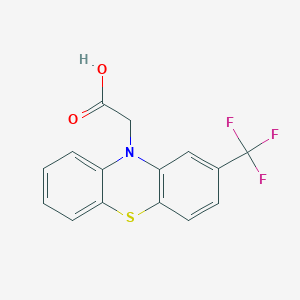
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)
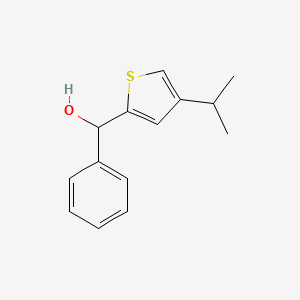

![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)


